Methyl 2-(3-amino-6-methylpiperidin-3-yl)acetate
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Overview
Description
Methyl 2-(3-amino-6-methylpiperidin-3-yl)acetate is a chemical compound with the molecular formula C₉H₁₈N₂O₂ and a molecular weight of 186.25 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a piperidine ring substituted with an amino group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-amino-6-methylpiperidin-3-yl)acetate typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Substitution Reactions:
Esterification: The final step involves the esterification of the piperidine derivative with methanol to form this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-amino-6-methylpiperidin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: The amino and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, alcohols, ketones, and carboxylic acids .
Scientific Research Applications
Methyl 2-(3-amino-6-methylpiperidin-3-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-(3-amino-6-methylpiperidin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
Methyl 2-(3-amino-6-methylpiperidin-3-yl)acetate:
Uniqueness
This compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
Methyl 2-(3-amino-6-methylpiperidin-3-yl)acetate is a compound of significant interest in medicinal chemistry, particularly due to its biological activities linked to the central nervous system and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, receptor interactions, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C_{11}H_{18}N_{2}O_{2} and a molecular weight of approximately 186.25 g/mol. Its structure features a piperidine ring with an amino group and a methyl group, which contributes to its pharmacological properties. The compound's unique configuration allows it to mimic neurotransmitters, facilitating interactions with various biological targets.
Central Nervous System Interactions
The compound exhibits notable activity in the central nervous system, primarily through its interaction with neurotransmitter receptors. Studies indicate that it may act as an agonist or antagonist at specific receptors, influencing neurotransmission and potentially offering therapeutic benefits for conditions such as anxiety and depression.
Table 1: Interaction Profile of this compound
Receptor Type | Activity | Potential Effects |
---|---|---|
Cholinergic Receptors | Agonist | Enhanced cognitive function |
NMDA Receptors | Antagonist | Neuroprotective effects |
Serotonin Receptors | Partial Agonist | Mood regulation |
Antitumor Activity
Recent research has explored the potential antitumor properties of this compound. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including breast cancer cells (MDA-MB-231), by inducing apoptosis and disrupting cell cycle progression.
Case Study: Antitumor Effects in MDA-MB-231 Cells
In a study assessing the compound's efficacy against MDA-MB-231 cells, treatment with this compound at a concentration of 10 μM resulted in a significant reduction in cell viability by approximately 55% after three days. Furthermore, in vivo xenograft models showed that the compound effectively reduced tumor size without significant toxicity to the host organisms .
The biological activity of this compound can be attributed to its structural similarity to endogenous neurotransmitters and its ability to modulate receptor activity. The compound's interaction with cholinergic systems is particularly noteworthy, as it may enhance synaptic transmission and promote neuroprotection.
Molecular Docking Studies
Computational studies have further elucidated the binding affinities of this compound to various receptors. Molecular docking simulations suggest that the compound forms stable complexes with target proteins, indicating potential for drug development aimed at neurological disorders .
Future Directions
Ongoing research is necessary to fully understand the therapeutic potential of this compound. Future studies should focus on:
- Long-term Toxicity Assessments : Evaluating chronic exposure effects in vivo.
- Expanded Pharmacological Profiling : Investigating additional receptor interactions beyond those currently studied.
- Clinical Trials : Initiating human trials to assess efficacy and safety in treating neurological disorders.
Properties
Molecular Formula |
C9H18N2O2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
methyl 2-(3-amino-6-methylpiperidin-3-yl)acetate |
InChI |
InChI=1S/C9H18N2O2/c1-7-3-4-9(10,6-11-7)5-8(12)13-2/h7,11H,3-6,10H2,1-2H3 |
InChI Key |
VTGMHBCLZIGMHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CN1)(CC(=O)OC)N |
Origin of Product |
United States |
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